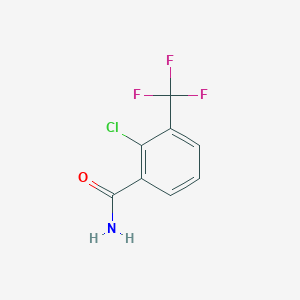

2-Chloro-3-(trifluoromethyl)benzamide

Vue d'ensemble

Description

2-Chloro-3-(trifluoromethyl)benzamide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds and has potential applications in the development of new pharmaceuticals, such as antituberculosis drugs. The presence of the trifluoromethyl group and the chloro substituent on the benzamide scaffold contributes to the compound's unique chemical and physical properties, which can be exploited in medicinal chemistry.

Synthesis Analysis

The synthesis of structurally related benzamide compounds has been reported in the literature. For instance, a straightforward synthetic methodology was developed for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which involved exploiting the reactivity of the cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety . This approach could potentially be adapted for the synthesis of 2-Chloro-3-(trifluoromethyl)benzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide were characterized, providing insights into the structural features of similar compounds . These studies are crucial for understanding the conformational stability and reactivity of the benzamide core when substituted with different functional groups.

Chemical Reactions Analysis

Benzamide compounds can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. The reactivity of the amide group and the substituents on the benzene ring can lead to the formation of novel heterocyclic compounds with potential biological activities. The insecticidal activity of some synthesized benzamide derivatives has been evaluated, demonstrating the practical applications of these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as 2,6-dichlorobenzamide and 2-(trifluoromethyl)benzamide, have been investigated using density functional theory and other computational methods. These studies provide valuable data on vibrational spectra, thermochemical properties, and molecular electrostatic potential, which are important for predicting the behavior of these compounds in different environments . Theoretical calculations can also aid in the design of new compounds with desired physical and chemical characteristics.

Applications De Recherche Scientifique

1. Agrochemical Industry

- Summary of the application : Trifluoromethylpyridine (TFMP) derivatives, which include 2-Chloro-3-(trifluoromethyl)benzamide, are used in the agrochemical industry for the protection of crops from pests .

- Results or outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use in the industry .

2. Pharmaceutical Industry

- Summary of the application : TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Results or outcomes : Many candidates containing TFMP are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Synthesis of Dithiocarbamates

- Summary of the application : 3-(Trifluoromethyl)benzyl chloride, a derivative of 2-Chloro-3-(trifluoromethyl)benzamide, is used in the synthesis of dithiocarbamates .

- Methods of application : This compound reacts with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .

4. Preparation of 6-Substituted Purines

- Summary of the application : 3-(Trifluoromethyl)benzylamine, another derivative of 2-Chloro-3-(trifluoromethyl)benzamide, is used in the preparation of 6-substituted purines .

5. Synthesis of 4-Nitro-3-Trifluoromethyl-Benzamide

- Summary of the application : 3-(Trifluoromethyl)benzyl chloride, a derivative of 2-Chloro-3-(trifluoromethyl)benzamide, is used in the synthesis of 4-nitro-3-trifluoromethyl-benzamide .

6. In-Furrow Soil Treatment

- Summary of the application : Trifluoromethyl compounds, which include 2-Chloro-3-(trifluoromethyl)benzamide, are used in in-furrow soil treatments for crop protection .

- Methods of application : The compound is applied to the soil at a rate of 0.25 kg ai/ha at planting, followed by one foliar application of 0.25 kg ai/ha, with a total seasonal application rate of 0.5 kg ai/ha .

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSRPAINZKJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397499 | |

| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(trifluoromethyl)benzamide | |

CAS RN |

39959-94-9 | |

| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)